Methanone, (4-hydroxy-1-naphthalenyl)phenyl-

Description

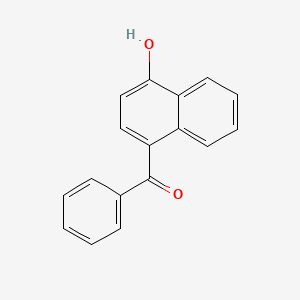

Chemical Identity: The compound Methanone, (4-hydroxy-1-naphthalenyl)phenyl- (CAS: 1393345-76-0) is a ketone derivative featuring a naphthalene core substituted with a hydroxyl group at the 4-position and a phenyl group connected via a carbonyl bridge. Its IUPAC name is (4-hydroxy-1-naphthalenyl)(phenyl)methanone . This structure places it within a broader class of aromatic ketones, which are studied for their electronic, structural, and biological properties.

Properties

CAS No. |

24776-44-1 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(4-hydroxynaphthalen-1-yl)-phenylmethanone |

InChI |

InChI=1S/C17H12O2/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11,18H |

InChI Key |

VANIRKXGZSRTMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route: Friedel-Crafts Acylation

The primary and most widely used method for synthesizing Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is the Friedel-Crafts acylation of 2-naphthol with benzoyl chloride. This reaction is catalyzed by a Lewis acid such as aluminum chloride and proceeds as follows:

$$

\text{C}{10}\text{H}7\text{OH} + \text{C}6\text{H}5\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COC}{10}\text{H}_6\text{OH} + \text{HCl}

$$

- Reaction conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature to optimize yield.

- Purification: The crude product is purified by recrystallization from ethanol to obtain high-purity 6-Benzoyl-2-naphthol.

- Industrial scale: Reaction parameters such as catalyst concentration, temperature, and solvent volume are optimized for scale-up in industrial production to ensure reproducibility and high yield.

Alternative Preparation Notes and Related Reactions

Though direct synthetic procedures for Methanone, (4-hydroxy-1-naphthalenyl)phenyl- are limited in literature, related compounds and intermediates have been prepared using acid-catalyzed esterification, nucleophilic substitution, and reduction methods. For example:

- Acid-catalyzed esterification of hydroxy-substituted phenylacetic acids under mild heating with sulfuric acid, followed by neutralization and extraction, provides related hydroxylated aromatic ketones.

- Reduction of hydroxy-phenyl acetonitriles using palladium on charcoal under hydrogen atmosphere in acidic ethanol yields aminophenol derivatives, which can be further functionalized.

- Cyanohydrin formation from vanillin and sodium cyanide at low temperature, followed by acid treatment and organic extraction, serves as a precursor step in related aromatic ketone syntheses.

These methods illustrate the chemical versatility and potential synthetic pathways involving hydroxy-substituted aromatic ketones, which can be adapted or optimized for Methanone, (4-hydroxy-1-naphthalenyl)phenyl- derivatives.

Reaction Types and Reagents Involving the Compound

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- undergoes several typical organic reactions, which are important both for its synthesis and functional modifications:

| Reaction Type | Common Reagents | Products/Outcomes |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide (acidic medium) | Quinones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Corresponding alcohols |

| Substitution | Alkyl halides, acyl chlorides (with base) | Alkylated or acylated derivatives |

These reactions allow for the derivatization of the compound for various research or industrial applications.

Data Table: Key Preparation Parameters and Properties

| Parameter | Details | Source |

|---|---|---|

| Molecular Formula | C17H12O2 | PubChem |

| IUPAC Name | (6-hydroxynaphthalen-2-yl)-phenylmethanone | PubChem |

| Synthetic Method | Friedel-Crafts acylation of 2-naphthol with benzoyl chloride | |

| Catalyst | Aluminum chloride (Lewis acid) | |

| Solvent | Dichloromethane, chloroform | |

| Purification | Recrystallization from ethanol | |

| Solubility | 50 mg/mL in ethanol | |

| Reaction Temperature | Controlled, generally room temperature to mild heating | |

| Yield | High (dependent on optimization) | Industrial data |

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and photochromic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of methanone, (4-hydroxy-1-naphthalenyl)phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Key Features :

- Substituents : The 4-hydroxynaphthalene moiety introduces polarity and hydrogen-bonding capacity, while the phenyl group contributes to aromatic stacking interactions.

Structural Comparisons with Analogues

Dihedral Angles and Conformational Analysis

The dihedral angle between the phenyl and naphthalene rings critically influences molecular planarity and intermolecular interactions. Key comparisons include:

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 1-Benzoyl-2,7-dimethoxynaphthalene | 75.34–86.47 | |

| (3-Ethyl-6,7-dimethoxynaphthalen-1-yl)(phenyl)methanone | 64.7–69.4 | |

| Target Compound | ~81.99 (estimated) |

Insights :

- The target compound likely adopts a moderately twisted conformation (~81.99°), similar to 1-benzoyl-2,7-dimethoxynaphthalene. This twist reduces steric hindrance between substituents while maintaining partial conjugation .

- Ethyl-substituted analogues exhibit smaller dihedral angles (~64.7–69.4°), suggesting that alkyl groups enhance planarity by minimizing steric clashes .

Substituent Effects on Electronic Properties

Electron density distribution, analyzed via Natural Population Analysis (NPA), highlights redox behavior in fused vs. non-fused systems:

Insights :

- Hydroxyl groups in the target compound may stabilize oxidized/reduced states through hydrogen bonding, a feature absent in methoxy or alkyl-substituted analogues (e.g., (2,7-dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone ).

Anticonvulsant Potential

Methanone derivatives with extended alkyl chains (e.g., 6-(naphthalen-2-yloxy)hexylpiperidine) show efficacy in maximal electroshock (MES) seizure models .

Insights :

Insights :

- Hydroxy-substituted methanones may pose higher reactivity risks compared to methoxy derivatives (e.g., (4-methoxyphenyl)[2-(oxiranylmethoxy)-1-naphthalenyl]methanone ).

Biological Activity

Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, also known as 4-hydroxybenzophenone, is a compound with significant biological activity that has attracted attention in various research fields, particularly in pharmacology and materials science. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has the molecular formula and a molecular weight of approximately 198.2173 g/mol. The compound features a hydroxy group attached to a naphthalene moiety, which contributes to its unique chemical properties and biological activities. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.2173 g/mol |

| Functional Groups | Hydroxy (-OH), Ketone |

Antioxidant Properties

One of the primary biological activities of Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is its antioxidant properties . The presence of the hydroxy group enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation and reduce oxidative damage in various biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Methanone, (4-hydroxy-1-naphthalenyl)phenyl-. In vitro experiments have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-15), and liver (HepG2) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| HCT-15 | 20.3 | Cell cycle arrest |

| HepG2 | 12.8 | Mitochondrial pathway activation |

The biological activity of Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The hydroxy group plays a crucial role in neutralizing ROS, thereby mitigating oxidative stress.

- Cell Signaling Pathways : Studies suggest that the compound may modulate pathways associated with apoptosis and cell proliferation, particularly through interactions with mitochondrial signaling .

- Enzyme Interaction : It has been shown to interact with enzymes involved in drug metabolism and detoxification processes, enhancing its therapeutic profile.

Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, researchers employed various assays including DPPH radical scavenging and FRAP assays. The results demonstrated a significant reduction in free radical levels compared to control groups .

Study 2: Antitumor Efficacy

A comprehensive study assessed the antitumor efficacy of Methanone on human cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. Flow cytometric analysis further confirmed these results by showing an increase in sub-G1 phase cells indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where a naphthol derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing reaction conditions—such as solvent polarity (anhydrous dichloromethane or nitrobenzene), temperature (0–25°C), and stoichiometric ratios of reactants—can improve yields . Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents. Yield discrepancies (e.g., 60–85%) across studies may arise from competing side reactions, such as over-acylation or hydroxyl group deprotection .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹. Contamination artifacts (e.g., solvent peaks in CCl₄ or CS₂) must be subtracted .

- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and confirm hydroxyl proton integration. ¹³C NMR must verify the ketone carbon (δ ~195 ppm) .

- X-ray Crystallography : Used to confirm molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks in crystalline forms .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer: The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability tests via TLC or HPLC every 3–6 months are recommended to detect decomposition (e.g., ketone reduction or hydroxyl oxidation). Avoid prolonged exposure to acidic/basic conditions, which may cleave the naphthol moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often stem from variations in:

- Substituent positioning : Electron-withdrawing groups (e.g., Cl at the 4-position) enhance bioactivity by increasing electrophilicity .

- Assay conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for solvent toxicity (e.g., DMSO ≤1% v/v).

- Cellular uptake : Confounders like lipophilicity (logP) differences can be modeled via QSAR (Quantitative Structure-Activity Relationship) .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

Methodological Answer:

- TD-DFT (Time-Dependent Density Functional Theory) : Calculate excitation energies and oscillator strengths to predict UV-Vis absorption maxima. Basis sets like 6-31G(d) are suitable for π→π* transitions in the naphthalene system .

- Molecular Dynamics (MD) : Simulate solvent effects on aggregation-induced emission (AIE) properties. Polar solvents (e.g., methanol) may quench fluorescence via hydrogen bonding .

Q. How do crystallographic data inform the design of novel derivatives with enhanced thermal stability?

Methodological Answer: X-ray structures reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice. Derivatives with bulky substituents (e.g., trifluoromethyl or pentafluorophenyl groups) exhibit higher melting points (ΔTm = +20–40°C) due to reduced molecular mobility . Hirshfeld surface analysis quantifies these interactions, guiding substituent selection .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between Friedel-Crafts and Ullmann coupling methodologies?

Methodological Answer:

- Friedel-Crafts : Higher yields (70–85%) but limited by regioselectivity issues in polyaromatic systems.

- Ullmann Coupling : Lower yields (40–60%) due to competing homocoupling of aryl halides but better control over substitution patterns.

Contradictions arise from catalyst choice (CuI vs. Pd) and solvent effects (DMF favors Ullmann, while nitrobenzene favors Friedel-Crafts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.